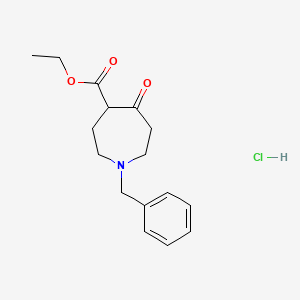
2,3,4,5,6-pentahydroxyhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
gluconate . It is a natural product with the IUPAC name 2,3,4,5,6-pentahydroxyhexanoate . Gluconate is a derivative of glucose and is commonly found in various biological systems. It is widely used in the food and pharmaceutical industries due to its chelating properties and its role as a source of essential minerals.
準備方法
Synthetic Routes and Reaction Conditions
Gluconate can be synthesized through the oxidation of glucose. The most common method involves the use of glucose oxidase, an enzyme that catalyzes the oxidation of glucose to gluconic acid, which is then neutralized to form gluconate . The reaction conditions typically include a pH range of 5.5 to 6.5 and a temperature range of 30°C to 40°C.
Industrial Production Methods
In industrial settings, gluconate is produced through fermentation processes using microorganisms such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to gluconic acid, which is subsequently converted to gluconate through neutralization with a base such as sodium hydroxide .
化学反応の分析
Types of Reactions
Gluconate undergoes various chemical reactions, including:
Oxidation: Gluconate can be further oxidized to form glucarate.
Reduction: It can be reduced to form glucose.
Substitution: Gluconate can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under acidic or basic conditions.
Major Products
Oxidation: Glucarate
Reduction: Glucose
Substitution: Various esters and ethers depending on the substituent.
科学的研究の応用
Gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions, which is useful in various analytical and synthetic procedures.
Biology: Gluconate is used in cell culture media as a carbon source and in metabolic studies.
Medicine: It is used in pharmaceutical formulations as a stabilizer and to enhance the bioavailability of minerals such as calcium and iron.
Industry: Gluconate is used in cleaning products, water treatment, and as a food additive to improve texture and stability
作用機序
Gluconate exerts its effects primarily through its chelating properties. It binds to metal ions, forming stable complexes that prevent the precipitation of metal hydroxides. This property is particularly useful in preventing scale formation in water treatment and enhancing the bioavailability of minerals in pharmaceutical formulations .
類似化合物との比較
Similar Compounds
Glucose: The precursor of gluconate, used as an energy source in biological systems.
Glucarate: An oxidation product of gluconate, used in various chemical applications.
Glucono-δ-lactone: A cyclic ester of gluconic acid, used as a food additive and in pharmaceuticals
Uniqueness
Gluconate is unique due to its strong chelating properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications where metal ion stabilization is required, such as in pharmaceuticals and water treatment .
特性
分子式 |
C6H11O7- |
|---|---|
分子量 |
195.15 g/mol |
IUPAC名 |
2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1 |
InChIキー |
RGHNJXZEOKUKBD-UHFFFAOYSA-M |
正規SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B8456120.png)





![5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B8456159.png)





